A-Technical-Guide-to-2-cyano-N-(3-isopropoxypropyl)acetamide
A-Technical-Guide-to-2-cyano-N-(3-isopropoxypropyl)acetamide
Abstract
This document provides a comprehensive technical overview of 2-cyano-N-(3-isopropoxypropyl)acetamide, a specialized organic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. The guide elucidates its chemical identity, physicochemical properties, and established synthetic pathways. Furthermore, it details an illustrative experimental protocol for its preparation and characterization, discusses its role as a key intermediate for heterocyclic synthesis, and outlines critical safety and handling procedures. This whitepaper is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this compound's synthesis and application.
Chemical Identity and Properties
Nomenclature and Identifiers
2-cyano-N-(3-isopropoxypropyl)acetamide is a member of the N-substituted cyanoacetamide class. Its structure incorporates a nitrile group, an amide linkage, and an isopropoxypropyl side chain, which impart unique reactivity and physical properties.
| Identifier | Value | Source |
| CAS Number | 15029-49-9 | [1] |
| Molecular Formula | C₉H₁₆N₂O₂ | [1][2] |
| IUPAC Name | 2-cyano-N-(3-isopropoxypropyl)acetamide | [3] |
| Synonym | acetamide, 2-cyano-N-[3-(1-methylethoxy)propyl]- | [1] |
| InChI | InChI=1S/C9H16N2O2/c1-8(2)13-7-3-6-11-9(12)4-5-10/h8H,3-4,6-7H2,1-2H3,(H,11,12) | [3] |
| InChIKey | JNBXIQGNRWMCOZ-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)OCCCNC(=O)CC#N | [3] |
Physicochemical Properties
The physicochemical properties of a compound are critical for designing synthetic routes, purification strategies, and formulation studies. The data below summarizes key computed and experimentally derived properties.
| Property | Value | Source |
| Molecular Weight | 184.24 g/mol | [1][2] |
| Monoisotopic Mass | 184.12119 Da | [3] |
| XlogP (Predicted) | 0.4 | [3] |
| Physical Form | Expected to be a liquid or low-melting solid at STP |
Synthesis and Mechanism
Synthetic Pathway: Amidation of Ethyl Cyanoacetate
The most direct and widely adopted method for synthesizing N-substituted cyanoacetamides is the aminolysis (amidation) of an alkyl cyanoacetate, such as ethyl cyanoacetate, with a corresponding primary amine.[4][5] This approach is favored for its efficiency and the broad availability of starting materials. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, leading to the displacement of the ethoxy group and formation of the stable amide bond.
The causality behind this choice of pathway lies in its atom economy and operational simplicity. The reaction can often be driven to completion by heating, and in some cases, by removing the alcohol byproduct (e.g., ethanol) to shift the equilibrium, in accordance with Le Châtelier's principle.[6]
Caption: General synthesis via nucleophilic acyl substitution.
Mechanistic Insights
The reaction proceeds through a classic nucleophilic acyl substitution mechanism. The primary amine, 3-isopropoxypropan-1-amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final proton transfer step yields the final amide product and ethanol. The presence of the electron-withdrawing cyano group activates the adjacent methylene protons, a key feature that makes this class of compounds valuable synthons for subsequent reactions.[5]
Applications in Research and Development
Role as a Versatile Synthetic Intermediate
2-cyano-N-(3-isopropoxypropyl)acetamide is not typically an end-product but rather a highly valuable intermediate. Cyanoacetamide derivatives are renowned for their utility in constructing a wide range of heterocyclic compounds, which form the core of many pharmaceutical agents.[7][8] The molecule possesses three key reactive sites:
-
The Active Methylene Group: The protons between the cyano and carbonyl groups are acidic and can be easily deprotonated, allowing for a variety of condensation reactions (e.g., Knoevenagel condensation).[5]
-
The Nitrile Group: The cyano group can participate in cyclization reactions to form nitrogen-containing heterocycles like pyridines and pyrimidines.[9]
-
The Amide Group: The N-H proton can also be involved in cyclization pathways.
This polyfunctional nature allows chemists to use cyanoacetamides as precursors for complex molecular architectures, including quinolines, pyridones, and other pharmacologically relevant scaffolds.[9][10]
Potential Biological Activities
While specific biological data for 2-cyano-N-(3-isopropoxypropyl)acetamide is not widely published, the broader class of cyanoacetamide derivatives has demonstrated a wide spectrum of biological activities. They are integral to the synthesis of compounds investigated as anti-cancer, anti-inflammatory, and antimicrobial agents.[5][7] Therefore, this molecule serves as a valuable starting point for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Experimental Protocols
Illustrative Synthesis Protocol
This protocol is a self-validating system, incorporating reaction monitoring and product purification to ensure the integrity of the final compound. It is based on established methods for the synthesis of N-substituted cyanoacetamides.[4][6]
Materials:
-
3-Isopropoxypropan-1-amine (1.0 eq)
-
Ethyl cyanoacetate (1.05 eq)
-
Toluene (as solvent)
-
Anhydrous Magnesium Sulfate (for drying)
-
Ethyl acetate and Hexanes (for chromatography)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
NMR Spectrometer, FT-IR Spectrometer
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-isopropoxypropan-1-amine (e.g., 10 mmol, 1.17 g) and toluene (100 mL). Begin stirring.
-
Reagent Addition: Add ethyl cyanoacetate (10.5 mmol, 1.19 g) to the flask.
-
Reflux: Heat the mixture to reflux (approx. 110°C) and maintain for 6-12 hours. The causality for refluxing is to provide sufficient activation energy for the amidation reaction to proceed at a reasonable rate.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent), observing the consumption of the starting amine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in ethyl acetate and purify via column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure product.
-
Characterization: Combine the pure fractions, remove the solvent via rotary evaporation, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Caption: Workflow for synthesis and purification.
Safety and Handling
Hazard Identification
While a specific Safety Data Sheet (SDS) for 2-cyano-N-(3-isopropoxypropyl)acetamide is not publicly available, the hazards can be inferred from related acetamide and cyanoacetamide compounds.[11][12] All new compounds should be handled as potentially hazardous.
| Hazard Class | Description | Precautionary Statement Reference |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | [13] |
| Skin Irritation | May cause skin irritation. | [12] |
| Eye Irritation | May cause serious eye irritation. | [12] |
| Carcinogenicity | Some simple amides like acetamide are suspected of causing cancer. | [14] |
Recommended Handling Procedures
Given the potential hazards, strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield at all times.[15]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14][16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[11]
Conclusion
2-cyano-N-(3-isopropoxypropyl)acetamide, identified by CAS number 15029-49-9, is a valuable chemical intermediate. Its synthesis is readily achievable through standard amidation procedures. The true value of this compound lies in the reactivity of its cyano and active methylene groups, which makes it a powerful synthon for the construction of diverse and complex heterocyclic molecules. This positions it as a key building block for academic and industrial researchers engaged in the discovery of new pharmaceuticals and functional materials. Proper adherence to safety protocols is essential when handling this and related compounds.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Penta Chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
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Wikipedia. Cyanoacetamide. Retrieved from [Link]
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